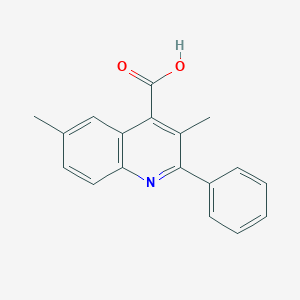

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3,6-dimethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)16(18(20)21)12(2)17(19-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDJCOLKKGLQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The quinoline-4-carboxylic acid moiety is a cornerstone in the development of various therapeutic agents, exhibiting a wide spectrum of biological activities including antibacterial, antitumor, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established synthetic methodologies, mechanistic insights, and practical, step-by-step protocols. The guide prioritizes the Pfitzinger reaction as a robust and direct pathway and discusses the Doebner reaction as a viable alternative, providing the necessary scientific grounding for informed experimental design.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] The fusion of a benzene ring to a pyridine ring imparts a unique electronic and steric character, making it an ideal framework for interacting with a diverse range of biological targets. The addition of a carboxylic acid group at the 4-position further enhances the molecule's potential for drug development by providing a key site for hydrogen bonding and salt formation, which can significantly influence pharmacokinetic and pharmacodynamic properties.[3] Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have been investigated as histone deacetylase (HDAC) inhibitors and for their antiparasitic activities, highlighting the therapeutic potential of this structural class.[4]

This guide focuses on the synthesis of a specific, substituted derivative: 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid. The strategic placement of methyl groups at the 3 and 6 positions, along with the phenyl group at the 2-position, allows for a nuanced exploration of structure-activity relationships in drug discovery programs.

Primary Synthetic Routes: A Comparative Analysis

Two classical named reactions stand out as the most effective methods for the synthesis of 2-substituted quinoline-4-carboxylic acids: the Pfitzinger reaction and the Doebner reaction.[5][6] This guide will delve into both, with a primary focus on the Pfitzinger synthesis as the more direct route to the target molecule.

The Pfitzinger Reaction: A Direct and Reliable Approach

The Pfitzinger reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8] This reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids with a variety of substituents.[9]

For the synthesis of 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid, the required starting materials are 6-methylisatin and 1-phenylpropan-2-one (phenylacetone) .

The generally accepted mechanism for the Pfitzinger reaction proceeds through several key steps, as illustrated below. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the attack of a hydroxide ion on the C2-carbonyl group of 6-methylisatin, leading to the hydrolytic cleavage of the amide bond to form the corresponding keto-acid intermediate.[5][8]

-

Formation of a Schiff Base/Enamine: The amino group of the ring-opened intermediate then condenses with the ketone (phenylacetone) to form a Schiff base (imine). This is in equilibrium with its more stable enamine tautomer.[5]

-

Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the electron-rich enamine attacks the keto-carbonyl group.

-

Dehydration: The resulting intermediate readily dehydrates to form the aromatic quinoline ring system, yielding the final product, 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid.[5]

Figure 1: A simplified workflow of the Pfitzinger reaction for the synthesis of the target molecule.

The following protocol is a comprehensive, step-by-step guide based on established procedures for the Pfitzinger reaction.[8][9]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-Methylisatin | C₉H₇NO₂ | 161.16 | 1.61 g | 10 |

| Phenylacetone | C₉H₁₀O | 134.18 | 1.48 g (1.45 mL) | 11 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 2.24 g | 40 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |

| Water (deionized) | H₂O | 18.02 | As needed | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (2.24 g, 40 mmol) in 95% ethanol (50 mL).

-

Addition of 6-Methylisatin: To the stirred basic solution, add 6-methylisatin (1.61 g, 10 mmol). The mixture will likely turn deep in color. Stir at room temperature for 30-60 minutes to facilitate the ring opening of the isatin.

-

Addition of Phenylacetone: Slowly add phenylacetone (1.48 g, 11 mmol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add 100 mL of water and stir until all solids are dissolved. Filter the solution to remove any insoluble impurities.

-

Acidification: Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid with vigorous stirring until the pH is approximately 4-5. A precipitate of the crude product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.[10]

The Doebner Reaction: An Alternative Three-Component Approach

The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6][11] While a powerful method for generating 2-substituted quinoline-4-carboxylic acids, the standard Doebner reaction does not yield the 3-methyl substitution pattern of our target molecule.

A straightforward application of the Doebner reaction using 4-methylaniline , benzaldehyde , and pyruvic acid will yield 6-methyl-2-phenylquinoline-4-carboxylic acid .

To achieve the desired 3-methyl substitution via a Doebner-type reaction, one would need to replace pyruvic acid with an α-keto acid that can provide the additional methyl group. A logical candidate for this is 2-oxobutanoic acid .

Hypothetical Reaction: 4-Methylaniline + Benzaldehyde + 2-Oxobutanoic Acid → 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

While mechanistically plausible, this specific transformation is not as widely documented as the Pfitzinger route for this particular substitution pattern. The mechanism is expected to follow a similar pathway to the standard Doebner reaction, involving the formation of a Schiff base from 4-methylaniline and benzaldehyde, followed by condensation with the enol of 2-oxobutanoic acid, cyclization, and subsequent oxidation.

Figure 2: A proposed workflow for the synthesis of the target molecule via a modified Doebner reaction.

Characterization of the Final Product

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value/Observation |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not available. For the analog 3-methyl-2-phenylquinoline-4-carboxylic acid, the melting point is not specified, though related compounds have melting points in the range of 170-220°C.[1][12] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected chemical shifts (δ, ppm): Aromatic protons (multiplets, ~7.2-8.5 ppm), methyl protons at C3 (singlet, ~2.5 ppm), methyl protons at C6 (singlet, ~2.4 ppm), carboxylic acid proton (broad singlet, >12 ppm). |

| ¹³C NMR (DMSO-d₆, 101 MHz) | Expected chemical shifts (δ, ppm): Carboxylic acid carbonyl (~168 ppm), aromatic and quinoline carbons (~118-158 ppm), methyl carbons (~15-22 ppm). |

| Mass Spectrometry (HRMS) | Expected m/z for [M+H]⁺: 278.1181 |

Conclusion

This technical guide has outlined two primary synthetic strategies for the preparation of 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid. The Pfitzinger reaction of 6-methylisatin and phenylacetone stands as the most direct and well-supported method. A detailed experimental protocol for this route has been provided to facilitate its practical application. The Doebner reaction offers a versatile alternative, although a modification with 2-oxobutanoic acid is proposed to achieve the desired 3-methyl substitution. This guide serves as a valuable resource for chemists engaged in the synthesis of novel quinoline-based compounds for drug discovery and development, providing both the theoretical foundation and practical guidance necessary for successful synthesis.

References

-

Molecules. 2016; 21(3):340. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. 2017; 9(2):216-230. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Frontiers in Chemistry. 2022; 10:937225. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

Wikipedia. Pfitzinger reaction. [Link]

-

Mini-Reviews in Organic Chemistry. 2014; 11(2):225-250. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

-

PubChem. 3-Methyl-2-phenylquinoline-4-carboxylic acid. [Link]

-

Journal of the American Chemical Society. 1945; 67(11):2059–2061. The Pfitzinger Reaction. [Link]

-

YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

-

Wikipedia. Doebner reaction. [Link]

-

ResearchGate. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. [Link]

-

Journal of Medicinal Chemistry. 2018; 61(11):4937-4952. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

-

Scribd. Chemistry of Pfitzinger Synthesis. [Link]

-

Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 11. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Critical Role of Physicochemical Properties in the Development of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer and antibacterial agents.[1][2] The journey of a promising lead compound from the laboratory to clinical application is, however, fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety. This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 2-phenylquinoline-4-carboxylic acid derivatives, the experimental and computational methodologies for their determination, and their profound impact on drug development.

The Foundational Pillars of "Drug-Likeness": Solubility, Lipophilicity, and Ionization State (pKa)

The therapeutic success of any orally administered drug is contingent upon its ability to first dissolve in the gastrointestinal fluids and then permeate biological membranes to reach its target. This delicate balance is primarily controlled by the interplay of aqueous solubility, lipophilicity (lipid solubility), and the extent of ionization (pKa).

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[3] For 2-phenylquinoline-4-carboxylic acid derivatives, which often possess a rigid, aromatic structure, achieving adequate aqueous solubility can be a significant hurdle. The parent compound, 2-phenyl-4-quinolinecarboxylic acid, is practically insoluble in water.[4]

Table 1: Solubility Profile of 2-Phenyl-4-quinolinecarboxylic Acid

| Solvent | Solubility |

| Water | Insoluble[4] |

| Alcohol | 1 g in 120 mL[4] |

| Diethyl Ether | 1 g in 100 mL[4] |

| Chloroform | 1 g in 400 mL[4] |

The poor aqueous solubility of many derivatives necessitates careful structural modification and formulation strategies.[5] For instance, the introduction of polar functional groups or the formation of salts can enhance solubility.

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6] This method, while reliable, is often time-consuming. For higher throughput screening in early drug discovery, kinetic solubility methods are frequently employed.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution: An excess amount of the 2-phenylquinoline-4-carboxylic acid derivative is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a solid phase remains in equilibrium with the solution.

-

Equilibration: The suspension is agitated at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached. The choice of agitation method (e.g., orbital shaker, magnetic stirrer) is crucial to prevent particle size reduction which could affect the results.

-

Phase Separation: The solid and liquid phases are separated by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter membrane.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

A variety of computational models are available to predict aqueous solubility based on the molecular structure. These models utilize parameters such as molecular weight, hydrogen bonding capacity, and lipophilicity to estimate solubility. While these in silico tools are valuable for early-stage screening, experimental verification remains essential.[1]

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor for membrane permeability and, consequently, drug absorption and distribution.[5] The most common measure of lipophilicity is the octanol-water partition coefficient (LogP for the neutral form of the molecule) or the distribution coefficient (LogD at a specific pH). For the acidic 2-phenylquinoline-4-carboxylic acid derivatives, LogD is particularly relevant as their ionization state, and thus their partitioning behavior, is pH-dependent.

Studies have shown a direct correlation between the lipophilicity of 2-phenylquinoline-4-carboxylic acid derivatives and their biological activity. For example, derivatives with higher computationally predicted LogP values have demonstrated enhanced antibacterial activity.[5]

Table 2: Predicted LogP Values and Antibacterial Activity of Selected 2-Phenylquinoline-4-carboxylic Acid Derivatives

| Compound | Predicted LogP | Antibacterial Activity (MIC against S. aureus) |

| 5a₄ | 2.26 | 64 µg/mL[5] |

| 5a₇ | 1.94 | 128 µg/mL[5] |

| 5b₄ | 2.32 | Moderate activity[5] |

Data from a computational study using ACD/Labs software.[5]

Protocol: Shake-Flask Method for LogP/LogD Determination

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the 2-phenylquinoline-4-carboxylic acid derivative is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached (typically for several hours).

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

-

Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

An alternative and often faster method for estimating lipophilicity is by reverse-phase HPLC (RP-HPLC) . In this technique, the retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.[5]

Protocol: RP-HPLC for Lipophilicity Estimation (log k)

-

Chromatographic System: An HPLC system with a C18 column is used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer is used.

-

Analysis: The retention time (t_R) of the compound and the hold-up time (t_0) of an unretained compound are measured.

-

Calculation: The logarithm of the retention factor (log k), which is a measure of lipophilicity, is calculated using the formula: log k = log((t_R - t_0) / t_0).

Ionization Constant (pKa): The pH-Dependent Switch

The 2-phenylquinoline-4-carboxylic acid scaffold contains at least two ionizable centers: the carboxylic acid group and the quinoline nitrogen. The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. The carboxylic acid group is acidic (donates a proton), while the quinoline nitrogen is basic (accepts a proton).

The ionization state of these molecules is critical as it influences their solubility, lipophilicity, and ability to interact with biological targets.[8] For instance, the ionized (deprotonated) carboxylate is more water-soluble, while the neutral carboxylic acid is more lipophilic and better able to cross cell membranes. The basic pKa of the quinoline nitrogen is approximately 4.85.[8]

Potentiometric titration is a highly accurate method for pKa determination.[9] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A solution of the 2-phenylquinoline-4-carboxylic acid derivative is prepared in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

UV-Vis spectrophotometry can also be used to determine pKa, provided the compound has a chromophore near the ionizable center, which is the case for quinoline derivatives.[4][10]

Protocol: UV-Vis Spectrophotometry for pKa Determination

-

Buffer Preparation: A series of buffers with a range of known pH values are prepared.

-

Sample Preparation: A constant concentration of the compound is added to each buffer solution.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms have different absorbances is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Several software packages are available for the in silico prediction of pKa values.[11][12] These tools use algorithms based on empirical data and quantum mechanical calculations to estimate the pKa of different functional groups in a molecule.

Chemical Stability: Ensuring the Integrity of the Therapeutic Agent

The chemical stability of a drug substance is paramount for its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing of 2-phenylquinoline-4-carboxylic acid derivatives should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods.

Common Stress Conditions for 2-Phenylquinoline-4-Carboxylic Acid Derivatives:

-

pH Stability: The stability of the compound is assessed in acidic, basic, and neutral solutions. Hydrolysis of amide derivatives or other functional groups can occur under these conditions.

-

Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, to evaluate its susceptibility to oxidation. The quinoline ring system can be susceptible to oxidation.

-

Photostability: The compound is exposed to light sources specified in ICH guidelines to assess its sensitivity to photodegradation. Aromatic systems like quinoline can be prone to photolytic reactions.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled temperature and humidity conditions to determine the shelf-life of the drug substance and product.

Interplay of Physicochemical Properties and Biological Activity

The physicochemical properties of 2-phenylquinoline-4-carboxylic acid derivatives are not independent variables but rather interconnected factors that collectively influence their biological activity.

Caption: Interrelationship of physicochemical properties and their impact on biological activity.

For instance, the introduction of hydrophobic substituents on the phenyl ring can increase lipophilicity, potentially leading to enhanced cell permeability and stronger hydrophobic interactions with the target protein, as has been observed for some HDAC inhibitors.[11] However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, a careful balance of these properties is essential during the lead optimization process.

Conclusion

A thorough understanding and early evaluation of the physicochemical properties of 2-phenylquinoline-4-carboxylic acid derivatives are indispensable for successful drug development. By employing a combination of robust experimental methodologies and insightful computational predictions, researchers can make informed decisions to optimize the ADME profile of these promising therapeutic agents. This integrated approach will undoubtedly accelerate the translation of potent 2-phenylquinoline-4-carboxylic acid derivatives from the laboratory to the clinic, ultimately benefiting patients in need of new and effective treatments.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Babić, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

-

Cui, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 933357. [Link]

-

Wang, X., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(1), 134. [Link]

- Röwer, C., et al. (2012). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Systematic and Applied Microbiology, 15(2), 237-244.

- Carvajal-Moreno, N., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.

- Jouyban, A. (2012).

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

- Ruiz, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(8), 684-688.

- Basavarajaiah, S. M., Raviraj, P., & Nagesh, G. Y. (2021). A comprehensive review on the biological interest of quinoline and its derivatives. Bioorganic & Medicinal Chemistry, 32, 115973.

- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.

- Avdeef, A. (2012).

-

ACD/Labs. pKa Prediction Software. [Link]

- Sun, J., et al. (2020). Microbial degradation of quinoline-4-carboxylic acid by a Microbacterium sp. strain. Ecotoxicology and Environmental Safety, 191, 110222.

- Kaur, M., & Singh, M. (2014). Quinoline: A versatile heterocyclic. International Journal of Pharmaceutical Sciences and Research, 5(5), 1649.

- Lai, S. M. H. (1996).

- Hund, G., et al. (2000). Microbial metabolism of quinoline and related compounds. XII. Degradation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid by Pimelobacter simplex 5B. Systematic and Applied Microbiology, 23(3), 332-338.

- Verma, A., et al. (2012). Quinoline: A versatile heterocyclic. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 1.

- Baltruschat, M., & Czodrowski, P. (2020). Machine learning meets pKa. F1000Research, 9, 113.

- Kuchar, M., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.

- Yang, M., & Ji, W. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(11), 2487.

-

Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

-

PubChem. 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide. [Link]

- Rojas-Bautista, R., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(31), 14144-14157.

- Wójcikowski, M., et al. (2018). Experimental pKa values of carboxylic acids.

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

-

The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Alex, A., & V, R. (2017). UV-spectrophotometric determination of dissociation constant (pKa) of some quinoline derivatives. International Journal of Pharmaceutical Sciences and Research, 8(11), 4641-4646.

-

Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

-

European Medicines Agency. (2003). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5637.

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Optibrium. Predicting pKa using a combination of quantum mechanical and machine learning methods. [Link]

-

Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]

-

MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2018). Photostability testing of pharmaceutical products. [Link]

-

LCGC International. (2012). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

Zenodo. (2021). Open source application for small molecule pKa predictions. [Link]

-

ResearchGate. LogP / LogD shake-flask method v1. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. jddtonline.info [jddtonline.info]

- 3. 2-苯基-4-喹啉羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide | C25H20N2O2 | CID 11794168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 12. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Structural Elucidation of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Foreword

Synthesis Pathway: Establishing the Molecular Context

Before any analytical interrogation, understanding the synthetic origin of the target molecule provides a hypothetical framework. A common and efficient method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction.[3][4][5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

For the target compound, 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid, a logical synthetic approach is the reaction of 5-methylisatin with 1-phenylpropan-2-one (phenylacetone) in the presence of a strong base like potassium hydroxide.

Plausible Reaction Scheme: 5-methylisatin + 1-phenylpropan-2-one --(KOH, Ethanol, Reflux)--> 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid

This synthetic hypothesis predicts a molecular formula of C₁₈H₁₅NO₂ and establishes the expected connectivity of the core fragments: a phenyl group at position 2, a methyl group at position 3, a carboxylic acid at position 4, and a second methyl group at position 6 of the quinoline core. The following analytical procedures are designed to rigorously test this hypothesis.

The Analytical Workflow: A Multi-Pronged Approach

The structural elucidation process is a systematic investigation that begins with broad molecular characteristics and progressively drills down to specific atomic connectivity. Our workflow integrates data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments.

Caption: Overall workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Causality: The first and most fundamental question is "What is the molecular formula?". HRMS provides an extremely accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is chosen as a soft ionization technique that typically preserves the molecular ion, providing a clear [M+H]⁺ peak for analysis.[6][7]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Analyze the sample using a Thermo Scientific Q Exactive™ hybrid quadrupole-Orbitrap mass spectrometer or equivalent.

-

Method: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and use instrument software to calculate the most probable elemental formula.

Data Interpretation and Validation

The molecular formula derived from the synthetic hypothesis is C₁₈H₁₅NO₂.

| Parameter | Theoretical Value | Experimental Finding |

| Molecular Formula | C₁₈H₁₅NO₂ | C₁₈H₁₅NO₂ |

| Calculated [M+H]⁺ | 278.1176 | - |

| Observed [M+H]⁺ | - | 278.1179 |

| Mass Difference | - | < 2 ppm |

The excellent agreement (< 2 ppm) between the calculated and observed mass provides high confidence in the elemental formula C₁₈H₁₅NO₂. Further fragmentation analysis (MS/MS) would be expected to show characteristic losses of the carboxylic acid group, such as the loss of CO₂ (44 Da) or the COOH radical (45 Da), which is a hallmark of quinoline-4-carboxylic acids.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: Before delving into the complex NMR data, FTIR provides a rapid and definitive confirmation of the key functional groups predicted by the synthesis. The presence or absence of characteristic absorption bands for the carboxylic acid and aromatic rings serves as a crucial validation checkpoint.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the dry, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on a Bruker ALPHA II FTIR spectrometer or equivalent.

-

Data Acquisition: Collect 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The FTIR spectrum provides clear evidence for the proposed functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | Confirms the presence of the acidic proton. |

| ~1715 | Strong | C=O stretch (Carboxylic Acid) | Confirms the carbonyl of the carboxylic acid.[10] |

| ~1600, 1570, 1495 | Medium-Strong | C=C / C=N Aromatic Ring Stretches | Confirms the presence of the quinoline and phenyl ring systems. |

| ~3050 | Medium | Aromatic C-H stretch | Consistent with aromatic protons. |

| ~2920 | Weak | Aliphatic C-H stretch | Consistent with methyl group protons. |

The combination of the very broad O-H stretch and the strong C=O stretch at ~1715 cm⁻¹ is a definitive signature of a carboxylic acid group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] It provides information on the chemical environment of each proton and carbon atom, and, through 2D experiments, reveals how these atoms are connected through chemical bonds. This allows for the unambiguous assembly of the molecular skeleton.

General Experimental Protocol

-

Solvent: DMSO-d₆ is selected as the solvent because its polarity is suitable for the carboxylic acid, and it allows for the observation of the exchangeable carboxylic proton.

-

Instrumentation: All spectra are recorded on a Bruker DRX-500 spectrometer (500 MHz for ¹H, 125 MHz for ¹³C) using TMS as an internal standard.

-

Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC experiments are conducted.

¹H and ¹³C NMR: Assigning the Atoms

The 1D NMR spectra provide the fundamental chemical shift and multiplicity data for every unique proton and carbon in the molecule.

| Position | Predicted ¹H δ (ppm), Multiplicity, Integral | Predicted ¹³C δ (ppm) |

| Carboxylic Acid | ||

| 4-COOH | ~13.5, br s, 1H | ~167.5 |

| Quinoline Core | ||

| 2 | - | ~156.0 |

| 3 | - | ~122.0 |

| 3-CH₃ | ~2.60, s, 3H | ~18.0 |

| 4 | - | ~148.0 |

| 4a | - | ~125.0 |

| 5 | ~8.5, d, 1H | ~128.0 |

| 6 | - | ~138.0 |

| 6-CH₃ | ~2.50, s, 3H | ~21.5 |

| 7 | ~7.7, d, 1H | ~133.0 |

| 8 | ~8.0, s, 1H | ~124.0 |

| 8a | - | ~147.0 |

| Phenyl Ring | ||

| 1' | - | ~139.0 |

| 2'/6' | ~8.2, m, 2H | ~129.0 |

| 3'/5' | ~7.5, m, 2H | ~129.5 |

| 4' | ~7.6, m, 1H | ~130.0 |

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary slightly.

2D NMR: Connecting the Fragments

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.[13][14]

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

-

Key Insight: It will clearly show the spin systems of the aromatic rings. For instance, the proton at C5 will show a correlation to the proton at C7 (a weak 4-bond coupling might be visible), and the proton at C7 will show a correlation to the C8 proton. The protons on the phenyl ring (2'/6', 3'/5', 4') will show correlations amongst themselves, confirming the monosubstituted phenyl ring fragment.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.

-

Key Insight: It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the singlet at ~2.50 ppm in the ¹H spectrum will correlate to the carbon signal at ~21.5 ppm in the ¹³C spectrum, confirming this pair as the 6-CH₃ group.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular skeleton by showing correlations between protons and carbons over 2 to 3 bonds. This allows us to connect the isolated fragments.

Caption: Key HMBC correlations for structural assembly.

HMBC Data Interpretation:

-

Phenyl Group to Quinoline: A crucial correlation from the protons on the phenyl ring (H-2'/6') to the quaternary carbon at C-2 of the quinoline core definitively proves the connection between these two fragments.

-

Positioning the 3-Methyl Group: The protons of the methyl singlet at ~2.60 ppm will show correlations to C-2, C-3, and C-4, unambiguously placing this methyl group at the C-3 position.

-

Positioning the 6-Methyl Group: The protons of the other methyl singlet (~2.50 ppm) will show correlations to C-5, C-6, and C-7, confirming its position at C-6.

-

Confirming the Carboxylic Acid Position: Protons from the quinoline ring, specifically H-3 and H-5, will show correlations to the carboxylic carbon (~167.5 ppm), locking its position at C-4.

Final Confirmation via X-ray Crystallography (Optional)

Causality: While the collective spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15][16] It moves from inferring connectivity to directly observing the three-dimensional arrangement of atoms in the solid state.

Protocol Summary

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound (e.g., in an ethanol/water mixture).

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would provide a definitive 3D model, confirming the planarity of the aromatic systems and the exact placement of every substituent, leaving no room for doubt.

Conclusion: A Unified Structural Verdict

The structural elucidation of 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid is a convergent process. High-resolution mass spectrometry established the correct elemental formula of C₁₈H₁₅NO₂. FTIR spectroscopy confirmed the presence of the required carboxylic acid and aromatic functional groups. A comprehensive suite of 1D and 2D NMR experiments provided the definitive map of the atomic framework. Specifically, COSY identified the isolated spin systems, HSQC linked protons to their parent carbons, and crucial HMBC correlations connected the phenyl, methyl, and carboxylic acid substituents to their precise locations on the quinoline core. Each piece of data validates the others, leading to the unambiguous assignment of the structure as 3,6-dimethyl-2-phenylquinoline-4-carboxylic acid .

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1991). Chemical Papers. Available at: [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (1991). ResearchGate. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. Available at: [Link]

-

FTIR spectrum of quinoline derivative. (2022). ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. Available at: [Link]

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2017). ResearchGate. Available at: [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate. Available at: [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022). Molecules. Available at: [Link]

-

Supporting Information: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reductive Cyclization. (2014). Royal Society of Chemistry. Available at: [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1996). The Journal of Organic Chemistry. Available at: [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2010). Magnetic Resonance in Chemistry. Available at: [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]

-

FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (2020). ResearchGate. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series. Available at: [Link]

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2023). Archiv der Pharmazie. Available at: [Link]

-

2-Phenylquinoline. (n.d.). PubChem. Available at: [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). SlideShare. Available at: [Link]

-

The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. (2024). The Journal of Organic Chemistry. Available at: [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Available at: [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2021). Makara Journal of Science. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers Media S.A.. Available at: [Link]

-

The structures of the substituted quinolines. (2018). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2020). Journal of Medicinal Chemistry. Available at: [Link]

-

Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2024). Molecules. Available at: [Link]

-

Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (n.d.). PDF file. Available at: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available at: [Link]

-

The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. (2022). The Journal of Organic Chemistry. Available at: [Link]

-

Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). Chemical Biology & Drug Design. Available at: [Link]

-

Chemodivergent [3+2] and [4+2] Annulations of Isoindigos with Morita–Baylis–Hillman (MBH) Carbonates. (2024). Organic Letters. Available at: [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Available at: [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (2016). ResearchGate. Available at: [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1996). The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. jocpr.com [jocpr.com]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempap.org [chempap.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. smbstcollege.com [smbstcollege.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Data (¹H-NMR, ¹³C-NMR) of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous synthetic and natural products with a wide array of biological activities.[1] Their significance in medicinal chemistry, particularly in the development of novel therapeutic agents, necessitates a profound understanding of their structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation and purity assessment of these molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C-NMR spectroscopic data of quinoline-4-carboxylic acids, offering field-proven insights into spectral interpretation, experimental protocols, and the influence of substituents on chemical shifts.

Introduction: The Chemical and Biological Significance of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a recurring motif in a multitude of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1] The introduction of a carboxylic acid group at the 4-position often enhances or imparts specific biological activities, making this class of compounds a focal point in drug discovery and development. The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

The synthesis of quinoline-4-carboxylic acids is commonly achieved through well-established methods such as the Doebner and Pfitzinger reactions.[1][2] These reactions, which involve the condensation of anilines, aldehydes (or ketones), and pyruvic acid (or its derivatives), provide a versatile route to a wide range of substituted quinoline-4-carboxylic acids.[1][2] Given the potential for isomeric products and byproducts, rigorous spectroscopic analysis is essential to confirm the desired regiochemistry and purity.

Fundamental Principles of NMR Spectroscopy in the Context of Quinoline-4-Carboxylic Acids

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei within a molecule. The key parameters obtained from NMR spectra are chemical shift (δ), spin-spin coupling (J), and signal integration.

-

Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm), while electron-donating groups shield the nucleus, resulting in an upfield shift (lower ppm).

-

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

-

Integration: The area under a ¹H-NMR signal is proportional to the number of protons giving rise to that signal.

The interpretation of the NMR spectra of quinoline-4-carboxylic acids is guided by the understanding of the electronic properties of the heterocyclic ring system and the influence of the carboxylic acid substituent.

The Electronic Landscape of the Quinoline Ring

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing effect, particularly on the α- and γ-positions (C2 and C4). This leads to a general deshielding of the protons and carbons in the pyridine ring compared to those in the benzene ring.

The Influence of the Carboxylic Acid Group

The carboxylic acid group at the 4-position is a strong electron-withdrawing group. This has a significant impact on the electronic distribution within the quinoline ring, leading to further deshielding of the protons and carbons, especially those in close proximity to the C4 position. The acidic proton of the carboxylic acid group itself gives a characteristic downfield signal, which is often broad due to hydrogen bonding and exchange.[3]

Spectroscopic Data of Quinoline-4-Carboxylic Acid and Derivatives

The following tables summarize the ¹H and ¹³C-NMR spectral data for the parent quinoline-4-carboxylic acid and a representative derivative, 2-phenyl-quinoline-4-carboxylic acid. These data serve as a reference for the characterization of related compounds.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of quinoline-4-carboxylic acid exhibits a set of distinct signals in the aromatic region, corresponding to the protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Table 1: ¹H-NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Quinoline-4-Carboxylic Acid and a Representative Derivative.

| Proton | Quinoline-4-carboxylic acid (in DMSO-d₆) [4] | 2-Phenyl-quinoline-4-carboxylic acid (in DMSO-d₆) |

| H2 | 9.10 | - |

| H3 | 8.78 | 8.48 (s) |

| H5 | 8.18 | 8.67 (d, J = 8.5) |

| H6 | 8.00 | 7.72 (t, J = 7.6) |

| H7 | 7.88 | 7.87 (t, J = 7.6) |

| H8 | 7.77 | 8.18 (d, J = 8.4) |

| Phenyl-H | - | 7.57 (m, 3H), 8.31 (d, J=7.4, 2H) |

| COOH | Not explicitly assigned, typically >12 ppm | Not explicitly assigned, typically >12 ppm |

Chemical shifts are referenced to TMS (0 ppm). s = singlet, d = doublet, t = triplet, m = multiplet.

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum provides a fingerprint of the carbon skeleton. The chemical shifts of the carbons in quinoline-4-carboxylic acids are influenced by their position relative to the nitrogen atom and the carboxylic acid group.

Table 2: ¹³C-NMR Chemical Shifts (δ, ppm) for Quinoline-4-Carboxylic Acid and a Representative Derivative.

| Carbon | Quinoline-4-carboxylic acid (Predicted) | 2-Phenyl-quinoline-4-carboxylic acid (in DMSO-d₆) |

| C2 | ~150 | ~155 |

| C3 | ~122 | ~120 |

| C4 | ~140 | ~147 |

| C4a | ~128 | ~129 |

| C5 | ~130 | ~130 |

| C6 | ~127 | ~128 |

| C7 | ~130 | ~131 |

| C8 | ~129 | ~125 |

| C8a | ~148 | ~148 |

| COOH | ~168 | ~167 |

| Phenyl-C | - | 128-138 |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a field-proven, step-by-step methodology for the NMR analysis of quinoline-4-carboxylic acids.

Sample Preparation

Rationale: Proper sample preparation is the foundation of a good NMR experiment. The choice of solvent is critical to ensure the solubility of the analyte and to avoid overlapping signals. Deuterated solvents are used to prevent a large solvent signal from overwhelming the analyte signals.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective solvent for quinoline-4-carboxylic acids due to its high polarity, which aids in dissolving the carboxylic acid moiety. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ can also be used, but solubility may be a concern for some derivatives.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the quinoline-4-carboxylic acid derivative in 0.5-0.7 mL of the chosen deuterated solvent. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C-NMR experiments.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

Rationale: Optimization of instrument parameters is essential for obtaining spectra with high resolution and sensitivity.

-

¹H-NMR Spectroscopy:

-

Acquisition Time (at): 2-4 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (d1): 1-2 seconds. This allows for the relaxation of the nuclei between scans, ensuring accurate integration.

-

Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (sw): A spectral width of 16 ppm is generally adequate to cover the aromatic and carboxylic acid proton signals.

-

-

¹³C-NMR Spectroscopy:

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay is necessary for their observation.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of 200-250 ppm is necessary to encompass the signals of both the aromatic and carbonyl carbons.

-

Visualization of Key Structures and Workflows

Diagrams are essential for visualizing the molecular structure and the experimental workflow.

Quinoline-4-Carboxylic Acid Core Structure and Numbering

Caption: Numbering of the quinoline-4-carboxylic acid core.

Experimental Workflow for NMR Analysis

Caption: Step-by-step workflow for NMR sample preparation and analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C-NMR spectroscopy of quinoline-4-carboxylic acids. By understanding the fundamental principles of NMR and the electronic effects within these molecules, researchers can confidently interpret spectral data for structural elucidation and purity assessment. The provided experimental protocol offers a robust and reliable method for acquiring high-quality NMR spectra. The tabulated spectral data for the parent compound and a key derivative serve as a valuable reference for scientists working in the field of medicinal chemistry and drug development.

References

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). TSI Journals. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate. (n.d.). ResearchGate. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (2023). PubMed Central. [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. [Link]

Sources

A Guide to the Crystal Structure Analysis of Quinoline Carboxylic Acids: From Crystallization to Structure-Property Relationships

Abstract: Quinoline carboxylic acids (QCAs) represent a cornerstone of medicinal chemistry, most notably as the scaffold for the widely used quinolone class of antibiotics.[1] The precise three-dimensional arrangement of atoms and molecules within the solid state dictates critical physicochemical properties of these active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth methodology for the crystal structure analysis of QCAs. We will explore the complete workflow, from the foundational principles of crystal growth to the nuanced interpretation of intramolecular and intermolecular forces, culminating in an understanding of how these structural features govern the macroscopic properties essential for drug development.

The Pharmaceutical Imperative for Crystal Structure Analysis

The solid-state form of an API is a critical quality attribute that must be thoroughly characterized during drug development.[4] The way molecules arrange themselves in a crystal lattice can drastically affect properties like stability, solubility, and mechanical behavior.[4] For QCAs, which often feature a planar aromatic system and hydrogen-bonding moieties (a carboxylic acid and often a basic nitrogen), the potential for varied intermolecular interactions is high. This predisposition leads to a phenomenon known as polymorphism, the ability of a compound to exist in multiple crystalline forms.[5][6]

Different polymorphs, while chemically identical, are distinct solid materials with unique crystal structures and, consequently, different physical properties.[6] An uncharacterized or late-appearing, more stable polymorph can have catastrophic consequences for a pharmaceutical product, potentially altering its dissolution rate and bioavailability.[3][4] Therefore, single-crystal X-ray diffraction (SC-XRD), the gold standard for atomic-level structural elucidation, is not merely an academic exercise but a crucial risk-mitigation tool in pharmaceutical development.[7][8] It provides the definitive proof of molecular structure and packing, which is essential for securing intellectual property and ensuring product consistency and efficacy.[3]

The SC-XRD Workflow: A Methodological Overview

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. Each step is critical for the success of the next, forming a chain of validation that ensures the final structure is both accurate and reliable.

Caption: The comprehensive workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: A Step-by-Step Guide

Step 1: Crystal Growth — The Critical First Step

The entire SC-XRD analysis hinges on obtaining a single, high-quality crystal, typically 0.1-0.3 mm in size, free of significant defects. For QCAs, which are often sparingly soluble in common organic solvents, selecting the appropriate crystallization method is paramount. The goal is to achieve a state of supersaturation, from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous solid.[9]

Causality in Method Selection: The choice of technique is dictated by the compound's solubility and thermal stability. A highly soluble compound may require a diffusion or anti-solvent method to gently coax it out of solution, whereas a compound with good solubility in a volatile solvent is an excellent candidate for slow evaporation.

Common Crystallization Techniques for QCAs:

| Technique | Principle | Ideal Scenario for QCAs | Rationale & Self-Validation |

| Slow Evaporation | Solvent is slowly removed from a saturated solution, increasing solute concentration to the point of crystallization.[2][10] | The QCA is reasonably soluble in a moderately volatile solvent (e.g., ethanol, acetone, ethyl acetate). | Rationale: Simplicity and control. The rate can be easily managed by adjusting the opening of the vial.[10] Validation: The formation of well-defined, transparent crystals over days or weeks indicates a successful, controlled process. Oiling out suggests the concentration increased too rapidly or impurities are present.[10] |

| Anti-Solvent Vapor Diffusion | A vial containing the QCA dissolved in a "good" solvent is placed in a sealed chamber with a "poor" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the QCA solution, reducing its solubility and inducing crystallization.[2] | The QCA is highly soluble in one solvent (e.g., DMF, DMSO) but poorly soluble in a more volatile, miscible anti-solvent (e.g., water, methanol, diethyl ether). | Rationale: Provides very slow and controlled reduction in solubility, often yielding high-quality crystals for difficult compounds. Validation: The interface between solvents should remain clear, with crystals forming slowly in the solution, not crashing out as a powder. |

| Cooling Crystallization | A saturated solution is prepared at an elevated temperature and then slowly cooled, leveraging the compound's temperature-dependent solubility to induce crystallization.[2] | The QCA shows a significant increase in solubility with temperature in a particular solvent. | Rationale: Allows for precise control over the rate of supersaturation by programming the cooling rate. Validation: A slow, linear cooling profile should yield larger, more ordered crystals compared to a rapid temperature drop which favors rapid nucleation and small crystallites. |

Step 2 & 3: Crystal Mounting and Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. To minimize thermal vibrations of the atoms, which can smear the electron density and degrade data quality, data is typically collected at a low temperature (e.g., 100 K) under a stream of liquid nitrogen.

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[11][12] This diffraction pattern arises from the constructive interference of X-rays scattering off the regularly spaced planes of atoms in the crystal lattice.[11] The angles and intensities of these diffracted spots contain the fundamental information required to map the electron density and, therefore, the atomic positions.[11]

Steps 4, 5 & 6: Data Reduction, Solution, and Refinement

The collected images are processed to integrate the intensities of each diffraction spot and apply corrections. The primary challenge is then to solve the "phase problem": the detector measures intensities, but both intensity and phase information are needed to calculate the electron density map. This is typically solved using computational "direct methods" or Patterson methods.

Once an initial structural model is obtained, it is refined. This is an iterative process where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions, bond lengths, angles, and thermal displacement parameters are adjusted to minimize the difference between the calculated and observed data, a process monitored by the crystallographic R-factor (a measure of agreement).

Interpreting the Crystal Structure: From Data to Insight

With a refined structure, the analysis shifts to chemical interpretation. For a QCA, this involves examining both the molecule itself and how it interacts with its neighbors.

Intramolecular Features

Analysis begins with the individual molecule's geometry. For many quinolone antibiotics like Nalidixic acid, an intramolecular hydrogen bond is observed between the carboxylic acid proton and the adjacent ketone oxygen.[13][14] This interaction creates a six-membered ring, planarizes this region of the molecule, and can significantly influence its conformation and electronic properties.[14] Bond lengths and angles are compared to expected values to identify any strain or unusual electronic effects.

Intermolecular Interactions & Supramolecular Chemistry

The key to understanding polymorphism and the resulting physicochemical properties lies in analyzing how the molecules pack together.[15] This packing is dictated by a hierarchy of non-covalent interactions.

-

Hydrogen Bonding: This is the most significant directional force in most QCA crystals. The carboxylic acid group is a potent hydrogen bond donor and acceptor. It frequently forms a robust, centrosymmetric dimer with a neighboring molecule, known as the R²₂(8) graph set motif.[16] This is one of the most common and predictable "supramolecular synthons" in crystal engineering.[17]

-

π-π Stacking: The planar quinoline ring system is electron-rich and prone to stacking interactions with neighboring rings. These interactions, while weaker than hydrogen bonds, are crucial in organizing the molecules into layers or columns.

-

C-H···O/N Interactions: Weaker hydrogen bonds, such as those from aromatic C-H donors to carbonyl oxygen or nitrogen acceptors, also play a vital role in consolidating the crystal packing.[14][18]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. syrris.com [syrris.com]

- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. WO2019067851A1 - Ciprofloxacin polymorph and its use - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. rigaku.com [rigaku.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Lipophilicity and pKa of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid, specifically its lipophilicity (LogP) and acid dissociation constant (pKa). For researchers, scientists, and professionals in drug development, a thorough understanding of these parameters is critical as they profoundly influence a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document will delve into the theoretical underpinnings, experimental methodologies, and computational approaches for determining these key characteristics.

Introduction: The Pivotal Role of Lipophilicity and pKa in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties, such as lipophilicity and pKa, are of paramount importance.[1] Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), governs a molecule's ability to traverse cellular membranes, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4] The pKa, the negative logarithm of the acid dissociation constant, dictates the ionization state of a compound at a given pH.[3] This is crucial within physiological systems, as the charge of a molecule affects its solubility, permeability, and interaction with its biological target.[2]

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid belongs to the quinoline class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[5][6] A detailed characterization of its lipophilicity and pKa is therefore a foundational step in its evaluation as a potential drug candidate.

Molecular Structure and its Influence on Physicochemical Properties

The structure of 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid, a derivative of 2-phenylquinoline-4-carboxylic acid, features a quinoline core substituted with a phenyl group at position 2, a carboxylic acid at position 4, and methyl groups at positions 3 and 6.

The key functional groups that determine its physicochemical behavior are:

-

Carboxylic Acid Group (-COOH): This acidic functional group is the primary determinant of the molecule's pKa. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the quinoline ring system.

-

Quinoline Core: This heterocyclic aromatic system is weakly basic due to the nitrogen atom. However, the presence of the electron-withdrawing carboxylic acid group will significantly decrease the basicity of the quinoline nitrogen.

-

Phenyl Group (-C6H5): The phenyl group at the 2-position contributes significantly to the molecule's lipophilicity.

-

Methyl Groups (-CH3): The two methyl groups, one at the 3-position and another at the 6-position, will increase the lipophilicity of the molecule. Their electronic effect on the pKa of the carboxylic acid is expected to be modest, with the methyl group at the 3-position potentially having a slight electron-donating effect through hyperconjugation.

Based on the structure, we can anticipate that 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid will be a relatively lipophilic weak acid. A structurally similar compound, 3-Methyl-2-phenylquinoline-4-carboxylic acid, has a computed LogP of 3.7, suggesting that our target molecule will have a similar, likely slightly higher, LogP value due to the additional methyl group.[7]

Determination of Lipophilicity (LogP)

Lipophilicity is experimentally determined by measuring the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water. The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium. LogP is the base-10 logarithm of this ratio.

Experimental Approach: The Shake-Flask Method

The shake-flask method is the gold standard for LogP determination due to its direct measurement of the partition coefficient.[8][9]

Protocol for Shake-Flask LogP Determination:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

-